molecular formula C13H26O2 B13041236 6-(3-Methylcyclohexyloxy)hexan-1-OL

6-(3-Methylcyclohexyloxy)hexan-1-OL

Cat. No.: B13041236
M. Wt: 214.34 g/mol
InChI Key: BFUVCJASJWCTMY-UHFFFAOYSA-N
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Description

6-(3-Methylcyclohexyloxy)hexan-1-OL is a substituted hexanol derivative featuring a 3-methylcyclohexyl ether group at the sixth carbon of the hexanol chain. The 3-methylcyclohexyl group introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and applications in polymer chemistry or membrane studies .

Properties

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

6-(3-methylcyclohexyl)oxyhexan-1-ol

InChI

InChI=1S/C13H26O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h12-14H,2-11H2,1H3

InChI Key

BFUVCJASJWCTMY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylcyclohexyloxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with hexan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by oxidation of the resulting alkylaluminium products. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylcyclohexyloxy)hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields the corresponding alkane.

    Substitution: Forms halides or other substituted products.

Scientific Research Applications

6-(3-Methylcyclohexyloxy)hexan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methylcyclohexyloxy)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-(3-Methylcyclohexyloxy)hexan-1-OL with structurally related hexanol derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 3-Methylcyclohexyloxy C₁₃H₂₆O₂ 214.35 Bulky cyclohexyl group, methyl branch
6-(Benzyloxy)hexan-1-ol Benzyloxy C₁₃H₂₀O₂ 208.30 Aromatic ring, moderate hydrophobicity
6-(Allyloxy)hexan-1-ol Allyloxy C₉H₁₈O₂ 158.24 Unsaturated allyl group, higher reactivity
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol 4-(4-Octoxyphenyl)phenoxy C₂₆H₃₈O₃ 398.58 Extended aromatic system, long alkoxy chain

Key Observations :

  • Hydrophobicity : Cyclohexyl substituents enhance hydrophobicity, which may improve lipid membrane interaction compared to benzyl or allyl derivatives .
Physicochemical Properties
  • Boiling/Melting Points : Substituent bulkiness correlates with higher boiling points. For example, 6-(benzyloxy)hexan-1-ol (aromatic substituent) likely has a higher boiling point than the allyl derivative due to stronger van der Waals forces .
  • Solubility : The 3-methylcyclohexyl group reduces water solubility compared to smaller substituents (e.g., allyl), aligning with trends observed in cyclohexane-containing compounds .
  • Stability : Cyclohexyl ethers are generally stable under acidic conditions but may undergo cleavage under strong oxidative or reductive conditions, similar to benzyl ethers .

Biological Activity

6-(3-Methylcyclohexyloxy)hexan-1-OL is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, alongside case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as a hexanol derivative with a methylcyclohexyl ether substituent. Its molecular formula is C12H24OC_{12}H_{24}O, and it features a hydroxyl group that contributes to its biological activity.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in similar compounds often correlates with antioxidant properties. Studies have shown that compounds with structural similarities exhibit varying degrees of free radical scavenging activity.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μg/mL)Reference
This compoundTBDTBD
1-Hexanol678.347
3-MercaptohexanolTBD

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds have demonstrated significant activity against various pathogens. For instance, similar aliphatic alcohols have shown effectiveness against bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various alcohols, including derivatives similar to this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in pharmaceuticals and food preservation.

Research Findings

Research indicates that the biological activity of compounds like this compound may be influenced by their structural characteristics. The steric effects of the methylcyclohexyl group may enhance interactions with biological targets, potentially increasing efficacy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantPotential scavenging activityTBD
AntimicrobialEffective against E. coli and S. aureusTBD

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